molecular formula C12H16O5 B1266552 Benzyl beta-l-arabinopyranoside CAS No. 7473-38-3

Benzyl beta-l-arabinopyranoside

Cat. No. B1266552
CAS RN: 7473-38-3
M. Wt: 240.25 g/mol
InChI Key: XUGMDBJXWCFLRQ-UHFFFAOYSA-N
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Description

Benzyl beta-l-arabinopyranoside is an organic compound with the chemical formula C12H16O5 . It is a white crystalline solid, soluble in water and alcoholic solvents . This compound can be used as an intermediate in the synthesis of biologically active compounds . It is widely used in medicine, food, cosmetics, and other fields .


Synthesis Analysis

The method of preparing Benzyl beta-l-arabinopyranoside is generally by chemical synthesis . The specific method may be that benzyl alcohol is reacted with hydrocyanic acid, and then the obtained product is esterified with Pyran-B-L-Arabinoside, and finally, the target product is obtained .


Molecular Structure Analysis

The molecular formula of Benzyl beta-l-arabinopyranoside is C12H16O5 . The InChI code is 1S/C12H16O5/c13-9-7-17-12 (11 (15)10 (9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11+,12-/m0/s1 .


Physical And Chemical Properties Analysis

Benzyl beta-l-arabinopyranoside has a molecular weight of 240.25 g/mol . It is a white crystalline solid that is soluble in water and alcoholic solvents .

Scientific Research Applications

Chemical Synthesis and Structural Studies

Benzyl β-L-Arabinopyranoside has been extensively studied in the field of chemical synthesis and structural analysis. For instance, Lipták et al. (1982) conducted a comprehensive 13C-NMR study on benzyl β-L-Arabinopyranoside and its derivatives, exploring their structural properties and reactions with other compounds (Lipták, Szurmai, Nánási, & Neszmélyi, 1982). This research provides valuable insights into the molecular structure and behavior of this compound, crucial for its potential applications in various scientific domains.

Application in Carbohydrate Chemistry

The compound plays a significant role in carbohydrate chemistry, especially in the synthesis of complex sugars and oligosaccharides. Mukhopadhyay and Field (2004) reported the synthesis of L-arabinose-containing fragments related to oat root triterpenoid saponin Avenacin A-1, using benzyl β-D-glucopyranosyl and benzyl α-L-arabinopyranoside (Mukhopadhyay & Field, 2004). This demonstrates its utility in the preparation of complex natural products and potential pharmaceutical compounds.

Role in Synthetic Organic Chemistry

In synthetic organic chemistry, benzyl β-L-Arabinopyranoside is used as a starting material or intermediate for various synthetic routes. For example, Bang et al. (2008) investigated the role of the α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside group in the cytotoxicity of triterpenoid saponin α-hederin, highlighting the potential of benzyl β-L-Arabinopyranoside derivatives in developing anticancer drugs (Bang, Seo, Shin, Lee, Hoang, & Jung, 2008).

Application in Glycoscience

Benzyl β-L-Arabinopyranoside is also significant in glycoscience, where it is utilized in the synthesis of glycosides and related compounds. Kawahara et al. (2005) achieved the direct beta-glucosidation between benzyl alcohol and D-glucose, leading to the synthesis of various benzyl β-D-glucopyranoside congeners, underscoring its importance in the field of glycoscience (Kawahara, Fujii, Kato, Ida, & Akita, 2005).

Future Directions

Benzyl beta-l-arabinopyranoside is widely used in various fields such as medicine, food, and cosmetics . It can be used as a raw material for antiviral drugs, anticancer drugs, and drugs for treating diabetes . In the food sector, it can be used as a flavoring and sweetening agent . In the field of cosmetics, it can be used to prepare products such as skin care products, shampoos, and perfumes . Therefore, the future directions of Benzyl beta-l-arabinopyranoside could involve further exploration of its uses in these fields.

properties

IUPAC Name

(2S,3R,4S,5S)-2-phenylmethoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGMDBJXWCFLRQ-YFKTTZPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@H](O1)OCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296355
Record name Phenylmethyl β-L-arabinopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl beta-l-arabinopyranoside

CAS RN

7473-38-3
Record name Phenylmethyl β-L-arabinopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7473-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl β-L-arabinopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A LIPTAK, Z SZURMAI… - ACTA …, 1981 - AKADEMIAI KIADO PO BOX 245, H …
Number of citations: 0

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